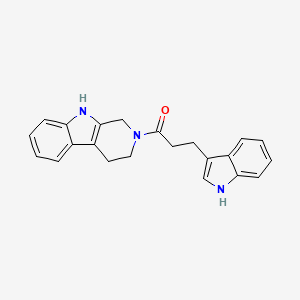![molecular formula C16H15ClN4O4S B10994873 2-(6-chloro-2-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B10994873.png)
2-(6-chloro-2-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-chloro-2-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)acetamide is a complex organic compound that features a unique combination of functional groups, including a chloro-substituted oxazinone ring, a thiadiazole ring, and a tetrahydrofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-chloro-2-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)acetamide typically involves multiple steps:
Formation of the Oxazinone Ring: The oxazinone ring can be synthesized through the cyclization of an appropriate precursor, such as a chloro-substituted benzamide, under acidic or basic conditions.
Synthesis of the Thiadiazole Ring: The thiadiazole ring is often prepared by the reaction of thiosemicarbazide with a suitable dihalide, followed by cyclization.
Coupling of the Rings: The oxazinone and thiadiazole rings are then coupled through a nucleophilic substitution reaction, often using a base such as sodium hydride or potassium carbonate.
Introduction of the Tetrahydrofuran Moiety: The tetrahydrofuran group is introduced via a nucleophilic substitution reaction, typically using a tetrahydrofuran derivative and a strong base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the oxazinone ring, potentially converting the oxo group to a hydroxyl group.
Substitution: The chloro group on the oxazinone ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often employ bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring may yield sulfoxides or sulfones, while substitution of the chloro group can produce a variety of amine or thiol derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial, antifungal, or anticancer properties. Researchers study these derivatives to understand their mechanisms of action and potential therapeutic applications.
Medicine
In medicinal chemistry, this compound and its derivatives are investigated for their potential as drug candidates. Their ability to interact with specific biological targets makes them promising leads for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties, such as polymers or coatings. Its diverse functional groups allow for a wide range of chemical modifications, enabling the creation of materials with tailored characteristics.
Mechanism of Action
The mechanism of action of 2-(6-chloro-2-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)acetamide depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. For example, it could inhibit an enzyme by binding to its active site or alter receptor function by acting as an agonist or antagonist. The molecular targets and pathways involved would vary based on the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-(6-chloro-2-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)acetamide
- This compound
Uniqueness
This compound is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity. Its structural features allow for diverse chemical modifications, making it a versatile tool in various research and industrial applications.
Properties
Molecular Formula |
C16H15ClN4O4S |
|---|---|
Molecular Weight |
394.8 g/mol |
IUPAC Name |
2-(6-chloro-2-oxo-3H-1,4-benzoxazin-4-yl)-N-[5-(oxolan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide |
InChI |
InChI=1S/C16H15ClN4O4S/c17-9-3-4-11-10(6-9)21(8-14(23)25-11)7-13(22)18-16-20-19-15(26-16)12-2-1-5-24-12/h3-4,6,12H,1-2,5,7-8H2,(H,18,20,22) |
InChI Key |
DRRHUNMYDBRDRA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)C2=NN=C(S2)NC(=O)CN3CC(=O)OC4=C3C=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(3,4-dimethoxyphenyl)-2-methylpropyl]-3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanamide](/img/structure/B10994793.png)
![N-[4-(acetylamino)phenyl]-3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B10994794.png)

![1-(2-Methoxyphenyl)-4-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carbonyl]piperazine](/img/structure/B10994801.png)
![ethyl 2-{[(2-cyclopropyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoate](/img/structure/B10994802.png)
![N-{[3-(1,3-benzoxazol-2-yl)phenyl]carbamoyl}-L-leucine](/img/structure/B10994809.png)
![N-(1-methyl-1H-pyrazol-3-yl)-4-[1-(propan-2-yl)-1H-indol-3-yl]butanamide](/img/structure/B10994821.png)
![3-(5-methoxy-1H-indol-1-yl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide](/img/structure/B10994831.png)
![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B10994836.png)
![N-[2-(1H-benzimidazol-2-ylamino)-2-oxoethyl]-4-(pyridin-2-yl)piperazine-1-carboxamide](/img/structure/B10994839.png)
![2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4-(pyridin-3-yl)-1,3-thiazol-2(3H)-ylidene]acetamide](/img/structure/B10994840.png)
![N-[2-(4-fluorophenyl)ethyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B10994846.png)
![4-benzyl-N-[2-oxo-2-(pyridin-3-ylamino)ethyl]piperazine-1-carboxamide](/img/structure/B10994855.png)
![3-{2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-oxoethyl}-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione](/img/structure/B10994856.png)
